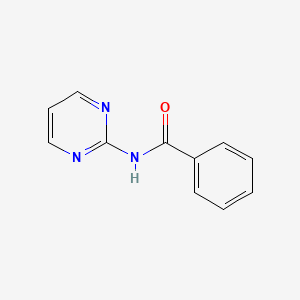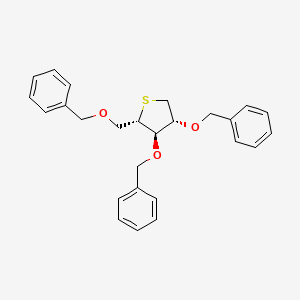![molecular formula C18H13N3O2S B12927040 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline CAS No. 52979-10-9](/img/structure/B12927040.png)
2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Naphthalen-2-ylsulfinyl Group: This step involves the sulfoxidation of a naphthalene derivative followed by its coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted quinazolinone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Kinases: Inhibition of kinase activity, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Enzymes: Binding to enzyme active sites, resulting in the inhibition or activation of enzymatic activity.
Receptors: Interaction with cellular receptors, influencing signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylsulfinyl group, resulting in different chemical properties and applications.
6-(Naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one:
Uniqueness
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the naphthalen-2-ylsulfinyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
52979-10-9 |
|---|---|
Formule moléculaire |
C18H13N3O2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-amino-6-naphthalen-2-ylsulfinyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
Clé InChI |
HSEIXEXKGPZXCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)

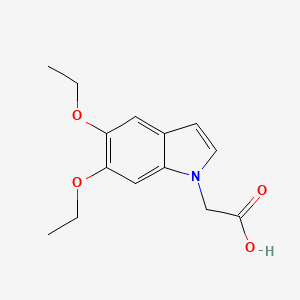
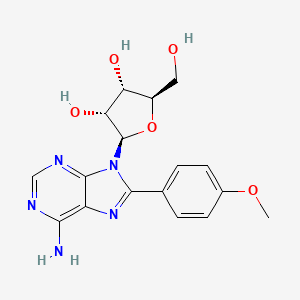
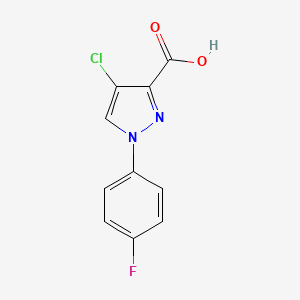


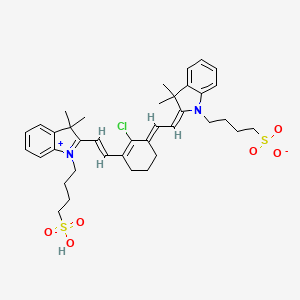
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
